![molecular formula C17H15N3O3S2 B6519427 2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895444-20-9](/img/structure/B6519427.png)
2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
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Description
2-(4-Methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide, also known as NMSA, is an organic compound that has been studied for its potential applications in scientific research. NMSA has a wide range of applications, including in the synthesis of organic compounds, as a catalyst for biochemical reactions, and as a drug target.
Scientific Research Applications
Luminescent Metal-Organic Frameworks (MOFs) for Pesticide Detection
- Application : A luminescent MOF, [Zn2(bpdc)2(BPyTPE)] (1), has been designed using BPyTPE. This framework exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% . Its unique properties make it suitable for pesticide detection.
Metal-Organic Frameworks with Achiral Ligands
- Application : BPyTPE has been used as a ligand in metal-organic frameworks. For instance, ZnL2·2H2O (1) and CdL2(H2O)2·8H2O (2) were synthesized using BPyTPE-derived ligands. These MOFs exhibit interesting structural features and could find applications in gas storage, catalysis, or separation processes .
Anti-Hepatocellular Carcinoma (HCC) Activity
- Application : 8b induces Nur77-mitochondrial targeting and Nur77-dependent apoptosis in cancer cells. Notably, it exhibits good in vivo safety and anti-HCC activity .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-12-4-6-14(7-5-12)25(22,23)11-16(21)20-17-19-15(10-24-17)13-3-2-8-18-9-13/h2-10H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVWKHJSGAAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide |
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